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Compound of Interest

Compound Name: 3-Bromo-2-pentene

Cat. No.: B13549082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-
bromo-2-pentene. Due to the limited availability of experimentally verified spectra for this

specific compound in public databases, this guide combines theoretical predictions, analysis of

similar compounds, and established spectroscopic principles to offer a detailed

characterization.

Chemical Structure and Properties
(E)-3-bromo-2-pentene is a halogenated alkene with the molecular formula C₅H₉Br and a

molecular weight of 149.03 g/mol .[1][2][3] The "(E)" designation indicates that the ethyl group

and the methyl group are on opposite sides of the carbon-carbon double bond.

Structure with Atom Numbering:

Caption: Structure of (E)-3-bromo-2-pentene with atom numbering for NMR assignments.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for (E)-3-bromo-2-pentene.

These values are derived from established correlation charts, spectral data of analogous

compounds, and computational predictions.
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Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃, Reference: TMS)

Atom Number
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

1 ~1.7 Doublet ~7.0 3H

2 ~5.8 Quartet ~7.0 1H

4 ~2.4 Quartet ~7.5 2H

5 ~1.1 Triplet ~7.5 3H

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃, Reference: TMS)

Atom Number Chemical Shift (δ, ppm)

1 ~15

2 ~125

3 ~130

4 ~30

5 ~12

Table 3: Predicted Infrared (IR) Absorption Frequencies
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Wavenumber (cm⁻¹) Bond Vibration Intensity

~2970-2850 C(sp³)-H Stretch Medium-Strong

~3020 C(sp²)-H Stretch Medium

~1660 C=C Stretch Medium-Weak

~1450, ~1375 C-H Bend Medium

~965 (E) C-H Bend (out-of-plane) Strong

~600-500 C-Br Stretch Strong

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation

m/z Proposed Fragment Ion Notes

148/150 [C₅H₉Br]⁺ (M⁺/M⁺+2)

Molecular ion peak with

characteristic 1:1 bromine

isotope pattern.

69 [C₅H₉]⁺ Loss of Bromine radical.

41 [C₃H₅]⁺ (Allyl cation)
Common fragment in

unsaturated systems.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (E)-3-bromo-2-pentene is

not readily available in the searched literature, a plausible synthetic route can be adapted from

general procedures for the synthesis of similar vinylic bromides.

Synthesis of (E)-3-bromo-2-pentene from 2-Pentyne
This protocol involves the hydrobromination of an alkyne, which typically proceeds with anti-

addition, leading to the (E)-isomer.

Materials:
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2-Pentyne

Hydrogen bromide (HBr) gas or a solution in acetic acid

Anhydrous solvent (e.g., hexane or dichloromethane)

Sodium bicarbonate solution

Anhydrous magnesium sulfate

Round-bottom flask

Gas inlet tube

Stirring apparatus

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:

In a clean, dry round-bottom flask, dissolve 2-pentyne in an anhydrous solvent under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly bubble anhydrous hydrogen bromide gas through the solution with constant stirring.

Alternatively, add a stoichiometric amount of HBr in acetic acid dropwise.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Once the reaction is complete, carefully quench the reaction by pouring the mixture into a

separatory funnel containing a saturated sodium bicarbonate solution to neutralize any

excess acid.
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Extract the organic layer. Wash the organic layer with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using

a rotary evaporator.

Purify the crude product by fractional distillation under reduced pressure to obtain (E)-3-
bromo-2-pentene.

Spectroscopic Analysis Workflow
The following workflow outlines the standard procedures for obtaining the spectroscopic data.
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Data Interpretation
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (E)-3-bromo-2-
pentene.

Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is expected to show four distinct signals corresponding to the

four non-equivalent sets of protons. The vinylic proton (H2) is expected to be the most

downfield signal due to its proximity to the electronegative bromine atom and its position on the

double bond. The coupling between H1 and H2, and between H4 and H5, provides key

structural information.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum should display five signals, one for each carbon atom. The

two sp² hybridized carbons (C2 and C3) are expected to be the most downfield, with the carbon

atom directly bonded to the bromine (C3) being significantly deshielded.

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups. The presence of a C=C

stretching vibration around 1660 cm⁻¹ would confirm the alkene functionality. A strong

absorption band around 965 cm⁻¹ is characteristic of the out-of-plane C-H bending for a trans

(E)-disubstituted alkene. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)
The mass spectrum would provide the molecular weight of the compound. A key feature would

be the presence of two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is

characteristic of a molecule containing one bromine atom (due to the natural abundance of the

⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of a bromine

radical and cleavage of the alkyl chain.

Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the spectroscopic

data for (E)-3-bromo-2-pentene. The presented data and experimental protocols are based on
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established chemical principles and data from analogous structures, offering a solid foundation

for researchers and professionals working with this or similar compounds. Experimental

verification of these predicted data is highly recommended for any application where precise

spectroscopic characterization is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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